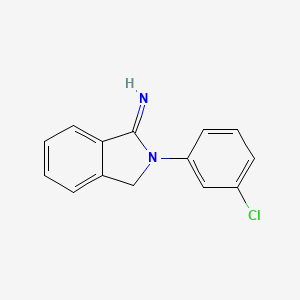

2-(3-Chlorophenyl)isoindolin-1-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Chlorophenyl)isoindolin-1-imine is a chemical compound that belongs to the class of isoindolin-1-imines . Isoindolin-1-imines have attracted considerable attention due to their significant therapeutic and biological activities .

Synthesis Analysis

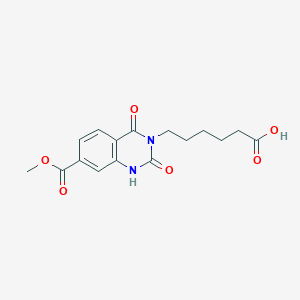

The synthesis of isoindolin-1-imine derivatives, including 2-(3-Chlorophenyl)isoindolin-1-imine, can be achieved through a catalyst-free, one-pot method . This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . The reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields .Molecular Structure Analysis

Isoindolin-1-imines are the nitrogen analogues of aldehydes and ketones, containing a C=N bond instead of a C=O bond . They are formed through the addition of a primary amine to an aldehyde or ketone .Chemical Reactions Analysis

The synthesis of isoindolin-1-imine derivatives involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This reaction provides the corresponding products from various substrates at room temperature in an aqueous medium .Applications De Recherche Scientifique

Novel Synthesis Methods

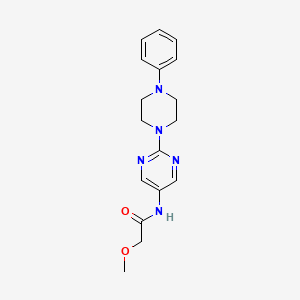

- Researchers have developed novel, one-pot procedures for synthesizing isoindolin-1-imine derivatives, including 2-(3-Chlorophenyl)isoindolin-1-imine. These methods are efficient, producing high yields and offer a straightforward procedure, contributing significantly to the synthetic methods for such compounds (Shen et al., 2012).

Development of Novel Chromophores

- Isoindolin-1-imines have been used in the synthesis of novel classes of chromophores. These chromophores, showing remarkable electron-accepting properties, are used in various applications like spectroscopy and electronics (Zatsikha et al., 2019).

Medicinal Chemistry Applications

- Isoindoline heterocycles, closely related to isoindolin-1-imines, have shown potential across diverse biological targets. They are found in molecules acting as bronchodilators and various other pharmacological agents, highlighting their significance in medicinal chemistry (Williams & Jarvo, 2011).

Tautomerism and Proton Transport Studies

- The study of isoindoline zwitterion coordination compounds, including those related to isoindolin-1-imines, has provided insights into tautomer interconversion and proton transport, which are crucial in understanding reaction mechanisms and molecular dynamics (Anderson et al., 2003).

Palladium-Catalyzed Synthesis Methods

- Palladium-catalyzed methods have been developed for synthesizing isoindolin-1-ones, demonstrating the versatility of these compounds in various synthesis techniques and their potential in creating structurally diverse molecules (Cho et al., 2000).

Exploration of Molecular Structures

- The molecular structure and properties of isoindoline derivatives, such as 2-(3-chlorophenyl)isoindolin-1-imine, have been analyzed using techniques like X-ray crystallography and spectroscopy, contributing to our understanding of their chemical behavior (Evecen et al., 2016).

Green Chemistry Approaches

- Environmentally friendly, catalyst-free synthesis methods for isoindolin-1-imines have been developed. These methods highlight the movement towards sustainable and eco-friendly chemical synthesis (Shen et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

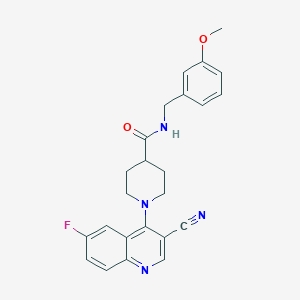

Isoindolin-1-imine derivatives have been associated with significant therapeutic and biological activities . They have been studied for their potential as NR2B-selective NMDA receptor antagonists, thrombin receptor (PAR-1) inhibitors, and for their antiproliferative effects .

Mode of Action

Isoindolin-1-imine derivatives are synthesized via a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Isoindolin-1-imine derivatives have been associated with the modulation of the dopamine receptor d2 , suggesting that they might affect pathways related to dopamine signaling.

Pharmacokinetics

A study on isoindolin-1-ones, a related class of compounds, suggested that they exhibited superior qualities to known cdk7 inhibitors according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

Isoindolin-1-imine derivatives have been associated with significant therapeutic and biological activities , suggesting that they might have similar effects.

Action Environment

The synthesis of isoindolin-1-imine derivatives has been achieved under mild aqueous conditions , suggesting that the compound might be stable and effective in similar environments.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCHZKURTICKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

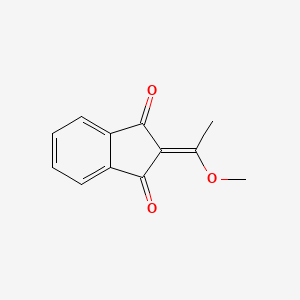

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)

![9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2445721.png)

![8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)

![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)